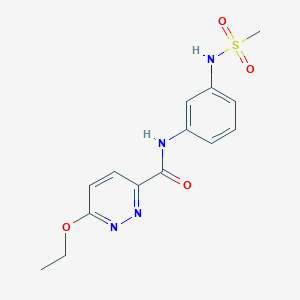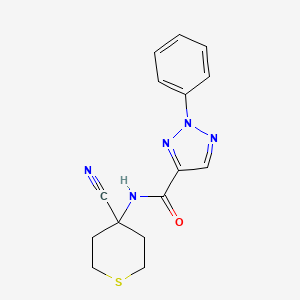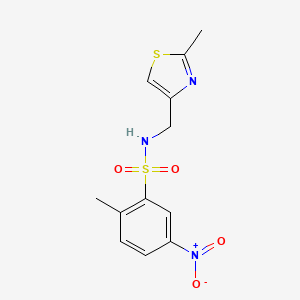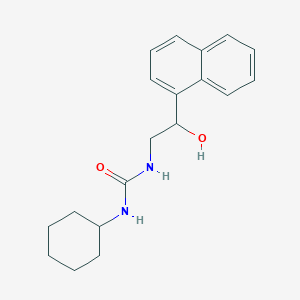![molecular formula C8H13NO B2946942 (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one CAS No. 910333-74-3](/img/structure/B2946942.png)
(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one
Descripción general
Descripción
(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one is a bicyclic organic compound with a unique structure that has been studied extensively in the scientific community. It is a member of the azabicyclo family of compounds, which are characterized by their ring-shaped structure. This compound has been used in a wide range of scientific studies, from organic synthesis to pharmacological research.
Aplicaciones Científicas De Investigación
(1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one has been studied extensively in a variety of scientific fields. It has been used as a starting material in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. Additionally, this compound has been studied for its potential use in drug development and as an inhibitor of certain enzymes.
Mecanismo De Acción
The exact mechanism of action of (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one is not fully understood. However, it is believed that this compound acts as an agonist at certain receptors, which leads to the activation of intracellular signaling pathways. Additionally, this compound has been shown to bind to certain enzymes, which can lead to the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of organisms. In general, this compound has been shown to have a variety of effects, including the stimulation of cell proliferation, the inhibition of certain enzymes, and the modulation of certain neurotransmitters. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one in laboratory experiments has both advantages and limitations. On the one hand, this compound is relatively easy to synthesize and is relatively stable, making it an ideal starting material for a variety of experiments. On the other hand, this compound can be toxic in high concentrations, and its effects on living organisms are not fully understood.
Direcciones Futuras
The potential future directions for (1s,6r)-6-Methyl-7-azabicyclo[4.2.0]octan-8-one are numerous. This compound could be investigated further for its potential therapeutic applications, such as its use as an anti-inflammatory agent or as a treatment for certain neurological disorders. Additionally, this compound could be studied further for its potential use as a catalyst in organic synthesis, or as a ligand in coordination chemistry. Finally, this compound could be studied further to better understand its mechanism of action and its effects on living organisms.
Propiedades
IUPAC Name |
(1S,6R)-6-methyl-7-azabicyclo[4.2.0]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8-5-3-2-4-6(8)7(10)9-8/h6H,2-5H2,1H3,(H,9,10)/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIGCUVLBNZWBP-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCC[C@@H]1C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]acetonitrile](/img/structure/B2946864.png)
![[4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-phenylacetate](/img/structure/B2946866.png)

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2946868.png)
![5-[(3-Chlorophenyl)methyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2946870.png)
![2-({1-[3-(Methoxycarbonyl)-4,5-dimethylthiophen-2-yl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)benzoic acid](/img/structure/B2946872.png)

![2-benzamido-N-(benzo[d][1,3]dioxol-5-ylmethyl)oxazole-4-carboxamide](/img/structure/B2946876.png)


![2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]quinoxaline](/img/structure/B2946882.png)